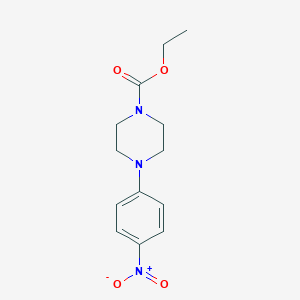

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

説明

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O4 . It has a molecular weight of 279.3 .

Molecular Structure Analysis

The InChI code for Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is 1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a solid substance . It has a melting point of 114 - 116 degrees Celsius . The compound has a density of 1.276g/cm3 and a boiling point of 449.9ºC at 760mmHg .

科学的研究の応用

Synthesis of Piperazines

Field

Organic Chemistry

Application

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a derivative of piperazine, a class of organic compounds with a wide range of biological and pharmaceutical activity . Piperazine derivatives are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Method of Application

The synthesis of piperazine derivatives has been achieved through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Results

The synthesis methods have been successful in producing a variety of piperazine derivatives, contributing to the development of new drugs and treatments .

Potential Use in Medicinal Chemistry

Field

Medicinal Chemistry

Application

There is evidence that metabolic nitric oxide (NO) release mediates the cytotoxic activities of certain compounds against human leukemia and prostate cancer xenografts in mice . One such compound has a structure similar to Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate .

Method of Application

The compound is likely administered to the cancer cells, and its cytotoxic activities are mediated through the release of nitric oxide .

Results

The compound has shown cytotoxic activities against human leukemia and prostate cancer xenografts in mice .

PROTAC Development

Field

Biochemistry

Application

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate could potentially be used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .

Method of Application

Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of PROTACs .

Results

The use of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate as a linker in PROTACs could potentially improve their effectiveness and safety profile .

Synthesis of Xanthones

Field

Phytochemistry

Application

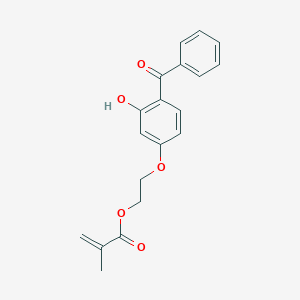

Xanthones are oxygenated heterocyclic compounds produced as secondary metabolites by higher plants, fungi, or lichens. They have been used for years in cancer therapy . Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate could potentially serve as a template in the synthesis of xanthones .

Method of Application

The synthesis of xanthones typically involves the condensation of benzophenones with phenols .

Results

The use of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate could potentially lead to the synthesis of new xanthones with potential therapeutic applications .

Tyrosinase Inhibition

Application

Nitrophenylpiperazine derivatives, such as Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate, could potentially be used as tyrosinase inhibitors .

Method of Application

Tyrosinase inhibitors are typically tested using in vitro assays .

Results

The use of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate could potentially lead to the development of new tyrosinase inhibitors .

Chemical Intermediate

Field

Industrial Chemistry

Application

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate could potentially be used as a chemical intermediate in the synthesis of other complex organic compounds .

Method of Application

The compound could be used in various chemical reactions as a starting material or an intermediate, contributing to the synthesis of other complex organic compounds .

Results

The use of Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate as a chemical intermediate could potentially lead to the synthesis of new organic compounds with various applications .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMNLUNMWNYMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387897 | |

| Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

CAS RN |

16154-60-2 | |

| Record name | Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)

![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)